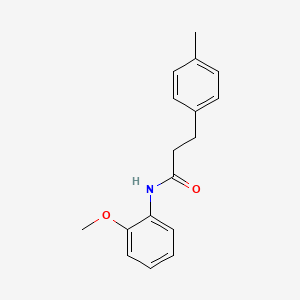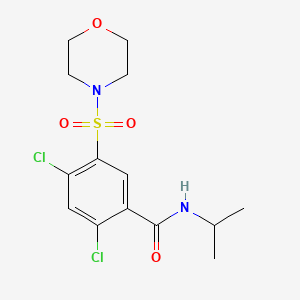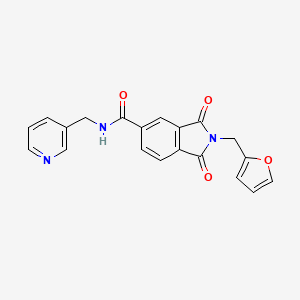![molecular formula C17H17NO3 B4405893 3-{[(4-methylbenzyl)amino]carbonyl}phenyl acetate](/img/structure/B4405893.png)
3-{[(4-methylbenzyl)amino]carbonyl}phenyl acetate
Übersicht
Beschreibung
3-{[(4-methylbenzyl)amino]carbonyl}phenyl acetate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MBACPA and is a derivative of phenyl acetate. MBACPA has been studied extensively for its synthesis methods, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of MBACPA is not well understood, but researchers have proposed that it may act as an inhibitor of enzymes involved in various diseases. MBACPA has also been studied as a potential modulator of cell signaling pathways, which play a crucial role in the development and progression of diseases.
Biochemical and Physiological Effects:
MBACPA has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. MBACPA has also been shown to modulate the immune system and reduce the production of pro-inflammatory cytokines. These effects make MBACPA a potential candidate for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MBACPA has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, MBACPA also has some limitations, including its limited solubility in water and its potential instability under certain conditions. Researchers have addressed these limitations by optimizing the conditions for MBACPA synthesis and storage.
Zukünftige Richtungen
There are several future directions for MBACPA research, including its application as a potential drug candidate for the treatment of various diseases. Researchers can also study the mechanism of action of MBACPA to gain a better understanding of its potential applications. Additionally, researchers can study the structure-activity relationship of MBACPA to optimize its properties and improve its efficacy.
Conclusion:
In conclusion, MBACPA is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MBACPA can be synthesized through various methods, and researchers have studied its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. MBACPA has potential applications in medicinal chemistry, drug discovery, and biological studies, making it a promising candidate for future research.
Wissenschaftliche Forschungsanwendungen
MBACPA has potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and biological studies. Researchers have studied MBACPA as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. MBACPA has also been studied as a potential inhibitor of enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in various diseases.
Eigenschaften
IUPAC Name |
[3-[(4-methylphenyl)methylcarbamoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-12-6-8-14(9-7-12)11-18-17(20)15-4-3-5-16(10-15)21-13(2)19/h3-10H,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXLPXOAENGDPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methoxyphenyl)-4-[(3-methylbutanoyl)amino]benzamide](/img/structure/B4405812.png)

![4-[(ethylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B4405825.png)
![2-[(2-methoxyphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B4405837.png)
![1-[2-(2-allyl-4,6-dimethylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4405845.png)


![5-bromo-1-(2-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4405869.png)
![1-(3-{2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4405873.png)
![N-(2-methoxyphenyl)-2-[(1-naphthylmethyl)thio]acetamide](/img/structure/B4405882.png)
![4-isobutoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4405900.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-1-propanamine hydrochloride](/img/structure/B4405905.png)
![3-fluoro-N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4405908.png)
